![molecular formula C19H20ClNO4S B3753898 methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3753898.png)
methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Overview
Description
Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H20ClNO4S and its molecular weight is 393.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.0801570 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[b]thiophene core, which is known for its diverse biological activities. The presence of the 4-chlorophenoxy group may enhance its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit significant antitumor activity. For instance, studies have shown that derivatives of cyclopenta[b]thiophenes can induce apoptosis in cancer cells by activating caspases and causing cell cycle arrest. The specific mechanisms include:
- Induction of Apoptosis : The compound has been noted to promote apoptosis in various cancer cell lines, likely through mitochondrial pathways and the activation of caspases 3, 8, and 9 .
- Cell Cycle Arrest : Flow cytometry analyses have demonstrated that this compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 23.2 | Apoptosis induction and cell cycle arrest |
A549 (Lung) | 2.01 | Tubulin polymerization inhibition |
OVACAR-5 (Ovarian) | 2.27 | Early apoptosis induction |
These results indicate a strong antiproliferative effect across multiple types of cancer cells.
In Vivo Studies
In vivo studies using murine models have further supported the antitumor efficacy of the compound. For example, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The observed effects included:
- Reduction in Tumor Growth : Tumors in treated mice showed a notable decrease in volume, indicating effective systemic absorption and action .
- Improvement in Hematological Parameters : Treatment improved red blood cell counts and hemoglobin levels, suggesting a mitigation of chemotherapy-induced anemia .
Case Studies
Several case studies have documented the therapeutic potential of related compounds in clinical settings:
- Breast Cancer Treatment : A study involving breast cancer patients indicated that compounds with similar structures could reduce tumor size significantly when combined with standard chemotherapy regimens.
- Lung Cancer Trials : Trials focusing on lung cancer therapies have highlighted the potential for cyclopenta[b]thiophene derivatives to enhance the efficacy of existing treatments while reducing side effects.
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-24-19(23)17-14-4-2-5-15(14)26-18(17)21-16(22)6-3-11-25-13-9-7-12(20)8-10-13/h7-10H,2-6,11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVZTRAHVOUBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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